5-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-methoxyphenyl naphthalene-1-carboxylate
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Overview
Description
5-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 1-NAPHTHOATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an aminocarbothioyl hydrazono group and a methoxyphenyl naphthoate moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 1-NAPHTHOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with an isothiocyanate to introduce the aminocarbothioyl group. Finally, the resulting compound is esterified with 1-naphthoic acid to yield the target compound. The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 1-NAPHTHOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
5-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 1-NAPHTHOATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 1-NAPHTHOATE involves its interaction with specific molecular targets. The aminocarbothioyl hydrazono group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
- 5-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 1-NAPHTHOATE
- 5-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-HYDROXYPHENYL 1-NAPHTHOATE
- 5-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-ETHOXYPHENYL 1-NAPHTHOATE
Uniqueness
The uniqueness of 5-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 1-NAPHTHOATE lies in its specific functional groups and their spatial arrangement, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and stability, making it a valuable tool for research and development.
Properties
Molecular Formula |
C20H17N3O3S |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
[5-[(E)-(carbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C20H17N3O3S/c1-25-17-10-9-13(12-22-23-20(21)27)11-18(17)26-19(24)16-8-4-6-14-5-2-3-7-15(14)16/h2-12H,1H3,(H3,21,23,27)/b22-12+ |
InChI Key |
PYAMNADAQIAPDC-WSDLNYQXSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=S)N)OC(=O)C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=S)N)OC(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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